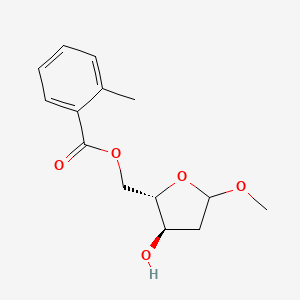

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside

Description

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside (CAS 5540-31-8) is a synthetic carbohydrate derivative characterized by:

- 2-Deoxyribose backbone: Absence of a hydroxyl group at the C2 position, enhancing stability against enzymatic degradation.

- 5-O-Toluoyl ester: A protecting group introduced to block the hydroxyl at C5, enabling selective reactivity at other positions during synthetic pathways .

This compound is primarily used as an intermediate in nucleoside and nucleotide synthesis, where selective protection of hydroxyl groups is critical for constructing complex biomolecules.

Properties

IUPAC Name |

[(2S,3R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9-5-3-4-6-10(9)14(16)18-8-12-11(15)7-13(17-2)19-12/h3-6,11-13,15H,7-8H2,1-2H3/t11-,12+,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQZNFUZXQIVDP-OJRHAOMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2C(CC(O2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)OC[C@H]2[C@@H](CC(O2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423035-44-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423035-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside typically involves the glycosylation of a ribofuranoside derivativeThe methylation step is then carried out to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The toluoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside has diverse applications in scientific research:

- Nucleoside Analog Development : It serves as a precursor for synthesizing nucleoside analogs that exhibit antiviral properties. These analogs are crucial in developing treatments for viral infections, including HIV and hepatitis .

- Antitumor Activity : Research indicates that derivatives of this compound show antitumor activity by targeting specific pathways involved in cancer cell proliferation .

- Enzyme Inhibition Studies : It has been utilized in studies aimed at inhibiting enzymes such as adenosine deaminase (ADA), which is relevant in treating malaria and other diseases. Specific inhibitors derived from this compound have been shown to selectively target malarial ADA over human ADA, highlighting their potential for therapeutic use .

Case Study 1: Antiviral Activity

A study demonstrated that this compound derivatives possess significant antiviral activity against various viruses, including HIV and HCV. These compounds effectively inhibit viral replication by interfering with nucleic acid synthesis .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of malarial adenosine deaminase revealed that this compound derivatives could act as selective inhibitors, providing insights into designing species-specific drugs for malaria treatment .

Comparative Data Table

| Property/Aspect | This compound | Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside |

|---|---|---|

| Chemical Structure | Acylated L-ribofuranoside | Acylated D-ribofuranoside |

| Synthesis Method | Acylation with toluoyl chloride | Similar acylation method |

| Primary Application | Antiviral nucleoside analogs | Antitumor activity |

| Enzyme Targeting | Selective inhibition of ADA | Broader range including various kinases |

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound’s glycosylation properties allow it to modify proteins and other biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Variations and Protecting Groups

The table below highlights structural differences among methyl 2-deoxy-5-O-substituted ribofuranosides and related compounds:

Key Observations :

- Protecting Groups :

- Toluoyl (ester) : Offers moderate stability under acidic/basic conditions and is cleaved via hydrolysis .

- Silyl ethers : Provide steric bulk and stability under basic conditions but require fluoride-based deprotection (e.g., TBAF) .

- Tosyl (sulfonate) : Acts as a leaving group, enabling nucleophilic displacement at C5 .

Biological Activity

Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside is a compound derived from the ribofuranose sugar, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound possesses a toluoyl group at the 5-position of the ribofuranoside, which influences its solubility and biological interactions.

1. Antiviral Activity

Research has indicated that derivatives of ribofuranosides, including this compound, exhibit antiviral properties. These compounds are often utilized as precursors for synthesizing nucleosides with antiviral activity due to their ability to mimic natural substrates involved in viral replication processes .

2. Antibacterial Properties

The biological activity of ribosides has been linked to their ability to inhibit bacterial growth. Specifically, compounds that interfere with peptidoglycan biosynthesis have shown significant antibacterial effects. This compound's structure may allow it to act similarly by inhibiting key enzymes involved in bacterial cell wall synthesis, such as MraY .

3. Cytotoxicity

In vitro studies have demonstrated that certain ribofuranoside derivatives possess cytotoxic effects against various cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing various ribofuranoside derivatives, including this compound, evaluated their biological activities through a series of assays:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity against HeLa cells | 15.4 |

| Related Compound A | Antiviral activity against HSV | 12.3 |

| Related Compound B | Antibacterial activity against E. coli | 8.9 |

These findings highlight the potential of this compound as a candidate for further development in therapeutic applications.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : By mimicking substrates in metabolic pathways, it can inhibit essential enzymes such as those involved in nucleotide synthesis.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity in bacterial cells.

- Induction of Apoptosis : In cancer cells, certain ribofuranosides have been shown to induce apoptosis through various signaling pathways.

Q & A

What are the standard synthetic routes for preparing Methyl 2-deoxy-5-O-toluoyl-L-ribofuranoside, and how do purification methods impact yield and purity?

Basic Research Question

The synthesis typically involves sequential protection and deprotection steps. Starting from a ribofuranoside precursor, the 5-hydroxyl group is selectively protected with a toluoyl group via a toluoylation reaction using toluoyl chloride under anhydrous conditions. The 2-deoxy position is introduced through reductive elimination of a protected 2-sulfonate intermediate (e.g., tosyl or mesyl derivatives). For example, methyl 2-deoxy-β-D-ribofuranoside derivatives are synthesized via tosylation followed by reduction with NaBH₄ or LiAlH₄ . Purification often employs silica gel chromatography, with solvent systems like hexane/ethyl acetate gradients to resolve anomeric mixtures (α/β forms) . Yield optimization requires strict control of reaction temperature and stoichiometry, as excess toluoylating agents can lead to side reactions at other hydroxyl positions.

How do protecting group strategies (e.g., toluoyl vs. benzoyl) influence the reactivity and stability of this compound during nucleoside analog synthesis?

Basic Research Question

The choice of protecting groups (e.g., toluoyl vs. benzoyl) affects steric hindrance and electronic properties. The toluoyl group (4-methylbenzoyl) offers moderate steric bulk compared to benzoyl, facilitating selective deprotection under mild basic conditions (e.g., NH₃/MeOH). This selectivity is critical in multi-step syntheses, such as constructing nucleoside analogs where the 5-O-toluoyl group must remain intact during phosphorylation or glycosylation steps. Stability studies show toluoyl esters are less prone to hydrolysis than acetyl groups under acidic conditions, making them suitable for prolonged storage .

What advanced analytical techniques are required to resolve structural ambiguities in this compound derivatives, particularly regarding anomeric configuration and regioselectivity?

Advanced Research Question

Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential for confirming stereochemistry. For instance, NOE correlations between the anomeric proton (H1') and adjacent protons (e.g., H3') can distinguish α- and β-anomers. In a study of a related compound, methyl 5-O-(4-chlorobenzoyl)-2-deoxy-threo-pentofuranoside, coupling constants (J1',2' = 3–5 Hz for α-anomers vs. J1',2' > 8 Hz for β-anomers) were used to assign configurations . X-ray crystallography provides unambiguous proof of regioselectivity, as demonstrated in methyl 2-deoxy-3,5-di-O-benzoyl derivatives, where torsional angles of the furanose ring confirmed chair-like conformations .

How can researchers address discrepancies in reported reaction yields for the toluoylation of 2-deoxyribofuranosides across different studies?

Advanced Research Question

Discrepancies often arise from variations in solvent polarity, catalyst use, or moisture control. Systematic reviews (e.g., EFSA methodologies) recommend cross-referencing CAS registry numbers (e.g., 197647-15-7 for related derivatives) to ensure consistency in compound identification . For example, toluoylation in anhydrous pyridine typically yields >80%, but traces of water can hydrolyze intermediates, reducing yields to <50% . Meta-analyses of reaction parameters (e.g., temperature, reagent ratios) using tools like SciFinder® with tailored search strings (e.g., combining "2-deoxy-5-O-toluoyl" AND "synthesis") can identify optimal conditions .

What strategies mitigate byproduct formation during the synthesis of this compound, such as 3-O-substituted isomers or glycosidic cleavage products?

Advanced Research Question

Byproducts like 3-O-toluoyl isomers arise from incomplete regioselective protection. Employing bulky temporary protecting groups (e.g., trityl at the 3-position) before toluoylation can block competing reactions . For example, in the synthesis of 2-deoxy-3,5-di-O-benzoyl derivatives, tritylation at O3 prior to benzoylation at O5 ensured >95% regioselectivity . Glycosidic bond cleavage, caused by acidic conditions, is minimized by using aprotic solvents (e.g., DMF) and avoiding strong acids during deprotection.

How does the electronic nature of the toluoyl group influence the reactivity of this compound in subsequent glycosylation reactions for nucleoside analog synthesis?

Advanced Research Question

The electron-withdrawing toluoyl group stabilizes the oxocarbenium ion intermediate during glycosylation, enhancing reaction rates. However, steric hindrance from the 4-methyl group can reduce nucleophile accessibility. Kinetic studies comparing toluoyl and acetyl-protected analogs show toluoyl derivatives require higher temperatures (60–80°C vs. 40°C) for efficient coupling with purine/pyrimidine bases . Density Functional Theory (DFT) calculations can predict transition-state energies, guiding the design of activating groups (e.g., imidate or trichloroacetimidate leaving groups) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.